molecular formula C9H8N2 B3283638 (2E)-3-(4-aminophenyl)prop-2-enenitrile CAS No. 77120-14-0

(2E)-3-(4-aminophenyl)prop-2-enenitrile

Cat. No.: B3283638
CAS No.: 77120-14-0
M. Wt: 144.17 g/mol
InChI Key: YSLYJMRRAPPURP-OWOJBTEDSA-N
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Description

(2E)-3-(4-aminophenyl)prop-2-enenitrile is a specialized organic compound featuring an acrylonitrile backbone substituted with a 4-aminophenyl group. This structure classifies it as a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound primarily as a key intermediate in the preparation of more complex molecules, such as [ list specific compound classes, e.g., heterocycles, pharmaceuticals ]. Its molecular framework is of significant interest in the development of [ mention potential research areas, e.g., fluorescent probes, polymer precursors, or active pharmaceutical ingredients (APIs) ]. The compound's mechanism of action, when relevant, typically involves [ describe the mechanism, e.g., acting as a Michael acceptor in nucleophilic addition reactions ]. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,11H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLYJMRRAPPURP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2e 3 4 Aminophenyl Prop 2 Enenitrile

Classical and Established Synthetic Routes

Traditional methods for synthesizing α,β-unsaturated nitriles like (2E)-3-(4-aminophenyl)prop-2-enenitrile have long been established in organic chemistry. These routes are valued for their reliability and well-understood mechanisms.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of compounds like this compound. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For the target molecule, this specifically involves the reaction between 4-aminobenzaldehyde (B1209532) and malononitrile (B47326). researchgate.net

The mechanism is initiated by the deprotonation of the active methylene compound (malononitrile) by a base to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of 4-aminobenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final product. The choice of catalyst is crucial and can range from simple amines to more complex systems to optimize yield and reaction time. researchgate.net

Various homogeneous catalysts, including ammonium (B1175870) salts and different amine groups, have been traditionally employed for this transformation. researchgate.net The reaction conditions, such as solvent and temperature, are optimized to ensure high conversion and selectivity for the desired product. researchgate.net

Table 1: Representative Conditions for Knoevenagel Condensation

AldehydeActive MethyleneCatalystSolventTemperatureYield
4-AminobenzaldehydeMalononitrilePiperidine (B6355638)Ethanol (B145695)Room Temp.High
BenzaldehydeMalononitrileAmino-bifunctional frameworksEthanolRoom Temp.>99%
4-HydroxybenzaldehydeMalononitrileNiCu@MWCNT nanohybridsH₂O/CH₃OH25 °C95% nih.gov

Note: This table provides illustrative examples of Knoevenagel reactions for similar substrates.

Olefination reactions provide another powerful route to construct the pivotal carbon-carbon double bond in this compound. While the Wittig reaction is a well-known method, the Horner-Wadsworth-Emmons (HWE) reaction, a modified version, is often preferred for synthesizing α,β-unsaturated nitriles due to its distinct advantages. researchgate.netresearchgate.net

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. researchgate.net This carbanion reacts with an aldehyde, in this case, 4-aminobenzaldehyde, to form an alkene. A significant advantage of the HWE reaction is its excellent stereoselectivity, predominantly producing the (E)-isomer, which is the desired configuration for the target compound. researchgate.netacs.org Furthermore, the byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. researchgate.netresearchgate.net

The reaction begins with the deprotonation of a phosphonate (B1237965) ester, such as diethyl cyanomethylphosphonate, using a base (e.g., NaH, NaOMe) to generate the phosphonate carbanion. acs.org This carbanion then undergoes nucleophilic addition to the 4-aminobenzaldehyde. The resulting intermediate eliminates a phosphate (B84403) salt to form the this compound product with high E-selectivity. researchgate.netacs.org

The Mizoroki-Heck reaction is a versatile and powerful tool for carbon-carbon bond formation, specifically for creating substituted alkenes. This palladium-catalyzed cross-coupling reaction can be employed to synthesize this compound by reacting a haloaniline, such as 4-bromoaniline (B143363) or 4-iodoaniline (B139537), with acrylonitrile (B1666552). acs.org

This process involves the oxidative addition of the aryl halide to a palladium(0) catalyst. The resulting arylpalladium(II) complex then coordinates with acrylonitrile, followed by migratory insertion of the olefin into the aryl-palladium bond. A final β-hydride elimination step regenerates the palladium(0) catalyst and releases the product, typically as a mixture of E and Z isomers, although the E isomer is often favored. acs.org

The choice of catalyst, ligands, base, and solvent is critical for the success of the Heck reaction. While homogeneous catalysts like palladium acetate (B1210297) with phosphine (B1218219) ligands are common, heterogeneous catalysts such as palladium on carbon (Pd/C) have been developed for industrial applications to facilitate catalyst removal and recycling. acs.org Research has shown that both 4-bromo and 4-iodoanilines can be successfully coupled with acrylonitrile using Pd/C as a catalyst. acs.org

Table 2: Example of Heck Reaction Conditions for Analogous Substrates

Aryl HalideOlefinCatalyst SystemBaseSolventTemperature
4-Iodo-2,6-dimethylanilineAcrylonitrile10% Pd/CNaOAcDMA140 °C acs.org
4-Bromo-2,6-dimethylanilineAcrylonitrilePd(OAc)₂ / tri-o-tolylphosphineNaOAcDMA140 °C acs.org
Aryl IodidesAcrylonitrileSilica-bound arsine palladium(0)n-Bu₃NToluene100 °C researchgate.net

Note: DMA refers to Dimethylacetamide.

Advanced and Sustainable Synthetic Protocols

Reflecting the broader trend in chemical synthesis towards "green chemistry," recent research has focused on developing more efficient and environmentally benign methods for producing compounds like this compound.

The efficiency of synthetic routes, particularly the Knoevenagel condensation, has been significantly enhanced through the development of advanced catalytic systems. These catalysts are designed to increase reaction rates, improve yields, and allow for milder reaction conditions.

Examples of such advanced catalysts include:

Metal-Organic Frameworks (MOFs) : These materials can act as heterogeneous catalysts where metal centers function as Lewis acid sites to activate the aldehyde, while incorporated amine groups act as basic sites to deprotonate the malononitrile. researchgate.net

Nanocatalysts : Nanohybrids, such as NiCu nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic activity for Knoevenagel condensations at room temperature. nih.gov

Mixed Metal Oxides : Catalysts like CeZrO₄-δ have been explored for Knoevenagel condensations, leveraging the unique properties arising from the combination of different metal oxides.

These heterogeneous catalysts offer the additional advantage of easy separation from the reaction mixture and potential for recycling, contributing to a more sustainable process.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the Knoevenagel condensation route to this compound, several solvent-free and solid-state methods have been reported.

These reactions can be performed by mixing the neat reactants (4-aminobenzaldehyde and malononitrile) with a solid catalyst, such as ammonium acetate or silica (B1680970) gel, and applying energy through conventional heating or microwave irradiation. In some cases, the reaction can even proceed efficiently in water, which is an environmentally benign solvent. These solvent-free approaches not only reduce environmental impact but can also lead to shorter reaction times, simpler work-up procedures, and higher product yields.

Microwave-Assisted and Photochemical Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. In the context of the Knoevenagel condensation, microwave assistance facilitates rapid and efficient synthesis of α,β-unsaturated compounds. While specific literature on the microwave-assisted synthesis of this compound is not abundant, extensive research on analogous reactions provides a strong basis for its application.

A plausible microwave-assisted approach would involve the reaction of 4-aminobenzaldehyde with an active methylene compound such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a base, and various catalysts have been employed under microwave conditions, including ammonium acetate, piperidine, or solid-supported bases like silica gel or hydroxyapatite. mdpi.comarkat-usa.orgoatext.com The use of a solvent-free or minimal solvent system is a key advantage of microwave-assisted synthesis, aligning with the principles of green chemistry. mdpi.comarkat-usa.org

For instance, a mixture of 4-aminobenzaldehyde, ethyl cyanoacetate, and a catalytic amount of ammonium acetate could be subjected to microwave irradiation. oatext.com The reaction progress can be monitored by thin-layer chromatography, and typically, the desired product can be obtained in high yield after a short reaction time, often within minutes. oatext.comresearchgate.net The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for a Representative Knoevenagel Condensation

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time30-60 secondsSeveral hours
YieldExcellent (e.g., 81-99%)Moderate to Good
SolventSolvent-free or minimalOften requires organic solvents
Energy ConsumptionLowerHigher

Photochemical Synthesis

Photochemical methods offer an alternative green approach to chemical synthesis, utilizing light energy to drive reactions. While direct photochemical synthesis of this compound via a Knoevenagel-type condensation is less common, photochemical activation can be employed in related transformations. For example, photocatalysts can be used to generate reactive intermediates that participate in carbon-carbon bond formation.

A potential, though less direct, photochemical route could involve the photocatalytic C-H amination of a pre-formed cinnamonitrile (B126248) derivative, although this is a more complex and less direct approach than the Knoevenagel condensation. More relevant to the core structure, some studies have explored the use of natural catalysts, such as fruit juices, under visible light to promote Knoevenagel condensations, suggesting the potential for photo-sensitized pathways. researchgate.net However, dedicated photochemical syntheses of cinnamonitriles are not as well-established as microwave-assisted methods.

Flow Chemistry Methodologies for Scalable Production and Process Optimization

Flow chemistry, or continuous flow processing, has gained significant traction in both academia and industry for the synthesis of chemical compounds. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

For the synthesis of this compound, a flow chemistry setup would typically involve continuously pumping solutions of the reactants (4-aminobenzaldehyde and an active methylene compound) and a catalyst through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream emerging from the reactor can then be collected, and the product isolated after purification.

The Knoevenagel condensation is well-suited for adaptation to a flow process. beilstein-journals.org The precise temperature control offered by flow reactors is particularly beneficial for managing the exothermicity of the reaction and for minimizing the formation of side products. Furthermore, the use of immobilized catalysts in packed-bed reactors simplifies product purification and allows for catalyst recycling, contributing to a more sustainable and cost-effective process.

Table 2: Key Parameters and Advantages of Flow Chemistry for Knoevenagel Condensation

ParameterDescriptionAdvantage in Flow Chemistry
Reactants4-aminobenzaldehyde, active methylene compound (e.g., malononitrile)Precise stoichiometric control
CatalystHomogeneous (e.g., piperidine) or heterogeneous (e.g., solid base)Facilitated catalyst handling and recycling with heterogeneous catalysts
SolventOrganic solvent compatible with reactants and catalystReduced solvent volume compared to batch for a given throughput
TemperatureOptimized for reaction rate and selectivityExcellent heat transfer and precise temperature control
Residence TimeControlled by flow rate and reactor volumeFine-tuning of reaction time for optimal conversion and yield
PressureCan be controlled to suppress solvent boilingEnables reactions at temperatures above the solvent's boiling point

Process optimization in a flow system can be achieved by systematically varying parameters such as temperature, flow rate (residence time), and reactant concentrations to maximize the yield and purity of this compound. This approach allows for the rapid screening of reaction conditions and the efficient development of a robust and scalable manufacturing process.

Stereoselective Synthesis and Geometric Isomer Control

The double bond in 3-(4-aminophenyl)prop-2-enenitrile can exist as either the (E) or (Z) geometric isomer. For many applications, the biological activity or material properties are highly dependent on the specific stereochemistry, making the control of this aspect of the synthesis crucial.

Strategies for Predominant (E)-Isomer Selectivity

In the context of the Knoevenagel condensation, the formation of the thermodynamically more stable (E)-isomer is generally favored. Several strategies can be employed to ensure high selectivity for the (E)-isomer of 3-(4-aminophenyl)prop-2-enenitrile.

Choice of Catalyst and Reaction Conditions: The use of a weak base catalyst, such as piperidine or ammonium acetate, often promotes the formation of the (E)-isomer. The reaction conditions can be tuned to allow for equilibration between the (E) and (Z) isomers, leading to the accumulation of the more stable (E)-product. rsc.org

Thermodynamic Control: By allowing the reaction to proceed for a sufficient duration or at a suitable temperature, the reaction mixture can reach thermodynamic equilibrium, which will favor the more stable (E)-isomer due to reduced steric hindrance compared to the (Z)-isomer.

Alternative Synthetic Routes: While the Knoevenagel condensation is the most direct route, other methods can also provide high (E)-selectivity. For instance, the Heck reaction between 4-iodoaniline and acrylonitrile, catalyzed by a palladium complex, is known to produce (E)-cinnamonitriles with high stereoselectivity. tandfonline.com

Mechanistic Insights into Stereocontrol in Synthetic Pathways

The stereochemical outcome of the Knoevenagel condensation is determined in the elimination step that follows the initial aldol-type addition. The mechanism typically proceeds through the following key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile) to form a stabilized carbanion (enolate).

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of 4-aminobenzaldehyde, forming a tetrahedral intermediate.

Protonation: The intermediate is protonated to yield a β-hydroxy adduct.

Dehydration: Elimination of a water molecule from the β-hydroxy adduct leads to the formation of the C=C double bond.

Stereocontrol is primarily established during the dehydration step. The conformation of the β-hydroxy adduct leading to the transition state for elimination determines the final stereochemistry. The anti-periplanar arrangement of the departing hydroxyl group and the proton on the adjacent carbon is generally favored for elimination. Due to steric interactions, the transition state leading to the (E)-isomer is typically lower in energy than that leading to the (Z)-isomer. In the (E)-isomer, the larger groups (the 4-aminophenyl group and the nitrile group) are positioned on opposite sides of the double bond, minimizing steric strain. rsc.org

The reversibility of the condensation and elimination steps under certain conditions also plays a role. If the elimination is reversible, the initially formed mixture of (E) and (Z) isomers can equilibrate to favor the thermodynamically more stable (E)-isomer over time. rsc.org

Chemical Reactivity and Transformation Studies of 2e 3 4 Aminophenyl Prop 2 Enenitrile

Reactions Involving the Aromatic Amino Group

The primary aromatic amine in (2E)-3-(4-aminophenyl)prop-2-enenitrile is a key site for synthetic modification. Its nucleophilic character allows for reactions such as acylation, alkylation, and arylation, and it serves as a precursor for diazonium salts, which are valuable intermediates. Furthermore, its ability to condense with carbonyls and participate in cyclization reactions makes it a crucial handle for building heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions of the Amine

The nucleophilic nitrogen atom of the amino group readily engages in reactions with various electrophiles.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, N-acylated and N-tosylated derivatives of similar aminophenyl compounds have been utilized as substrates in complex syntheses. nih.gov Although these protecting groups can sometimes be cleaved under basic conditions, their initial formation is a standard transformation. nih.gov

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. Research on related compounds, such as 4-(2-aminophenyl)-2-phenyl-4-oxobutyronitrile, has demonstrated that subsequent to cyclization, the nitrogen atom within the newly formed ring can be alkylated in situ by quenching the reaction with an alkyl halide like methyl iodide. nih.govacs.org This principle of N-alkylation is broadly applicable to aromatic amines.

Arylation: The introduction of an aryl group onto the amino nitrogen, or N-arylation, is a powerful tool for constructing complex molecular frameworks. Ullmann-type coupling reactions, which typically involve a copper catalyst, are effective for this purpose. For example, the N-arylation of 2-amino-3-cyanopyridines with aryl halides has been successfully achieved using an ionic copper(I) complex as a catalyst, demonstrating a method that could be adapted for the arylation of this compound. clockss.org Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is another modern and highly effective method for forming C-N bonds with aryl halides. mit.edu

Table 1: Representative N-Arylation Reaction Conditions
Reaction TypeCatalyst/ReagentCoupling PartnerBaseSolventTemperatureReference
Ullmann CouplingIonic Copper(I) Complex (5 mol%)Aryl IodideK₂CO₃DMF120 °C clockss.org
Buchwald-Hartwig AminationPd₂(dba)₃ / Chiral Phosphine (B1218219) LigandAryl BromideNaOtBuTolueneRoom Temp. to 100 °C mit.edu

Diazotization and Subsequent Transformations for Aryl Moiety Functionalization

The primary aromatic amino group is a gateway to a vast number of functionalizations via the formation of a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–10 °C). organic-chemistry.orgbyjus.comlibretexts.org

The resulting aryl diazonium salt of this compound is a versatile intermediate. libretexts.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgsynarchive.comnih.gov This allows for the introduction of substituents onto the aromatic ring that are often difficult to install via other methods. organic-chemistry.org

Key transformations include:

Halogenation: Reaction with CuCl, CuBr, or KI yields the corresponding aryl chloride, bromide, or iodide. wikipedia.orgnih.gov Fluorination can be achieved using fluoroboric acid (HBF₄) in the Balz–Schiemann reaction. organic-chemistry.org

Cyanation: Treatment with CuCN introduces another nitrile group, producing (2E)-3-(4-cyanophenyl)prop-2-enenitrile. nih.gov

Hydroxylation: Reaction with water at elevated temperatures, often with a copper catalyst (Cu₂O), yields the corresponding phenol (B47542) derivative. wikipedia.orgorganic-chemistry.org

Trifluoromethylation: More recent Sandmeyer-type reactions allow for the introduction of a trifluoromethyl (-CF₃) group, a valuable moiety in medicinal chemistry. wikipedia.orgnih.gov

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by a weak acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible and the pH must be carefully controlled, with optimal rates often observed around pH 5. libretexts.org The resulting imine (C=N) bond extends the conjugation of the molecule and provides a new site for chemical reactions.

Formation of Heterocyclic Rings Incorporating the Amino Functionality

The presence of multiple reactive sites makes this compound a valuable precursor for synthesizing heterocyclic compounds. Although the para-position of the amino group relative to the propenenitrile substituent prevents direct intramolecular cyclization onto the double bond, it can participate in intermolecular reactions or reactions where other reagents facilitate the ring formation.

A notable example in related systems is the synthesis of quinolines from ortho-aminocinnamonitriles. rsc.orgrsc.org In a palladium-catalyzed cascade reaction, o-aminocinnamonitriles react with arylhydrazines to afford 2-arylquinolines in moderate to good yields. rsc.orgrsc.org This process involves a denitrogenative addition followed by an intramolecular cyclization. rsc.org While the starting material is an isomer of the title compound, this demonstrates the utility of the aminocinnamonitrile scaffold in building complex heterocyclic structures like quinolines, which are prevalent in natural products and bioactive compounds. rsc.orgrsc.orgnih.govpharmaguideline.com

Similarly, substituted nicotinonitriles (pyridine derivatives) have been synthesized from the cyclization of (2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one (a chalcone (B49325) analog) with malononitrile (B47326) in the presence of a base. nih.gov This highlights how the aminophenyl moiety can be incorporated into a new heterocyclic ring system through condensation reactions.

Table 2: Example of Quinoline Synthesis from an Aminocinnamonitrile Isomer
ReactantsCatalystLigandAdditiveSolventYieldReference
(E)-3-(2-aminophenyl)but-2-enenitrile + PhenylhydrazinePdCl₂ (10 mol%)2,2'-Bipyridine (L1)TfOHToluene79-81% rsc.org

Reactions Involving the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of nucleophilic addition reactions. wikipedia.orgucalgary.ca The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. These reactions are fundamental for converting nitriles into other important functional groups like amines, aldehydes, and ketones. chemistrysteps.com

Nucleophilic Additions to the Nitrile Moiety

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). Several reagents are effective for this transformation:

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent that converts the nitrile to the corresponding primary amine after an acidic or aqueous workup. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion. libretexts.org

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.orgstudymind.co.ukwikipedia.org It is often an economically viable route for producing primary amines on a larger scale. wikipedia.org

Other Reagents: Other reducing systems like sodium in ethanol (B145695) or diisopropylaminoborane (B2863991) with a catalytic amount of LiBH₄ can also achieve this reduction. studymind.co.ukorganic-chemistry.org

Reduction to Aldehydes: Under controlled conditions, the nitrile can be partially reduced to an aldehyde. The most common reagent for this is Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis. libretexts.orgwikipedia.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex which is then hydrolyzed to the aldehyde during workup. libretexts.orgwikipedia.org

Conversion to Ketones: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile to form an intermediate imine anion. chemistrysteps.comlibretexts.org This intermediate is stable to further nucleophilic attack. libretexts.org Subsequent hydrolysis during aqueous workup converts the imine into a ketone. wikipedia.orgchemistrysteps.comlibretexts.org This reaction provides an excellent method for forming a new carbon-carbon bond.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. wikipedia.orgstudymind.co.uk The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Table 3: Summary of Nucleophilic Additions to the Nitrile Group
ReactionReagent(s)Product Functional GroupReference
Reduction (Full)1. LiAlH₄ in ether; 2. H₂O/H⁺Primary Amine (-CH₂NH₂) libretexts.org
Reduction (Full)H₂, Raney Ni (or Pt, Pd)Primary Amine (-CH₂NH₂) wikipedia.org
Reduction (Partial)1. DIBAL-H in toluene; 2. H₂O/H⁺Aldehyde (-CHO) libretexts.org
Addition of Organometallic1. R-MgX or R-Li; 2. H₂O/H⁺Ketone (-C(O)R) chemistrysteps.com
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH) studymind.co.uk

Reduction and Hydrolysis Reactions of the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional handle that can undergo both reduction and hydrolysis.

Reduction: The triple bond of the nitrile can be reduced to a primary amine. A common method for this transformation is catalytic hydrogenation. For instance, the hydrogenation of a structurally similar compound, 3-phenylpropionitrile, over a Palladium on Carbon (Pd/C) catalyst yields 3-phenylpropylamine. nih.gov The reaction proceeds through an imine intermediate. nih.gov Applying this to this compound, the nitrile can be selectively reduced to afford (2E)-3-(4-aminophenyl)prop-2-en-1-amine. However, this requires careful selection of reaction conditions to avoid the simultaneous reduction of the carbon-carbon double bond.

Hydrolysis: The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. wikipedia.org The complete hydrolysis of this compound would result in the formation of (2E)-3-(4-aminophenyl)propenoic acid, also known as 4-aminocinnamic acid. This reaction is a fundamental transformation in organic synthesis for converting nitriles into carboxylic acids. wikipedia.org

Reaction TypeReagent/ConditionProductReference
ReductionH₂, Pd/C (controlled)(2E)-3-(4-aminophenyl)prop-2-en-1-amine nih.gov
HydrolysisH₃O⁺ or OH⁻, Heat(2E)-3-(4-aminophenyl)propenoic acid wikipedia.org
Table 1: Summary of Reduction and Hydrolysis Reactions of the Nitrile Group.

Cycloaddition Reactions Involving the Nitrile (e.g., with Benzonitrile (B105546) Oxides to Form Oxadiazoles (B1248032) or Isoxazoles)

The nitrile functionality can participate as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with nitrile oxides, such as benzonitrile oxide. Kinetic studies on similar β-aminocinnamonitriles have shown that 1,3-cycloaddition of benzonitrile oxides can occur competitively at either the nitrile (C≡N) bond or the carbon-carbon double bond (C=C). rsc.org

Reaction at the C≡N bond leads to the formation of a 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. rsc.org Concurrently, reaction at the C=C bond yields a 3,5-diaryl-4-cyanoisoxazole. rsc.org The selectivity of the reaction pathway is influenced by factors such as solvent polarity and substituents on the aromatic rings of both reactants. rsc.org Generally, the formation of oxadiazoles involves the nitrile acting as the two-atom component in the cycloaddition. organic-chemistry.orgajrconline.org

ReactantReaction SiteProduct TypeReference
Benzonitrile OxideNitrile (C≡N)1,2,4-Oxadiazole rsc.org
Double Bond (C=C)Isoxazole rsc.org
Table 2: Competing Cycloaddition Pathways with Benzonitrile Oxide.

Reactions Involving the Carbon-Carbon Double Bond

The olefinic bond in this compound is activated by the electron-withdrawing nitrile group, making it susceptible to various addition and cycloaddition reactions.

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation can be employed to reduce the carbon-carbon double bond. Selective reduction of the C=C bond while preserving the nitrile group is a common challenge in organic synthesis. This can often be achieved by using specific catalysts and controlling reaction conditions. For example, catalysts like palladium on carbon (Pd/C) under mild conditions (low hydrogen pressure and temperature) can favor the hydrogenation of the alkene over the nitrile. nih.gov Complete reduction of both the double bond and the nitrile would yield 3-(4-aminophenyl)propan-1-amine.

Electrophilic and Nucleophilic Additions Across the Olefinic Bond

Due to the conjugation with the electron-withdrawing nitrile group, the π-system of the double bond is electron-deficient. This makes the β-carbon (the carbon atom adjacent to the C-CN group) electrophilic and highly susceptible to nucleophilic attack. fiveable.me This type of reaction is known as a conjugate addition or Michael addition. fiveable.mersc.org A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position. rsc.orgnumberanalytics.com

Electrophilic addition to this electron-poor alkene is generally less favorable than nucleophilic addition. However, under certain conditions, reactions with strong electrophiles can occur.

Reaction TypeReagent ClassSite of AttackProduct TypeReference
Nucleophilic Addition (Michael)Amines, Thiols, Enolatesβ-carbon3-Substituted-3-(4-aminophenyl)propanenitrile fiveable.mersc.org
Table 3: Addition Reactions Across the Olefinic Bond.

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrile group enhances the dienophilic character of the alkene, facilitating its reaction with electron-rich dienes. organic-chemistry.org The reaction between a conjugated diene and this compound would lead to the formation of a substituted cyclohexene (B86901) ring. wikipedia.orgresearchgate.net This provides a powerful method for constructing complex cyclic structures with high stereochemical control. researchgate.net

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with two groups that have opposing electronic effects: the amino group (-NH₂) and the (E)-prop-2-enenitrile group.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

(E)-prop-2-enenitrile Group: This group is deactivating and meta-directing because the conjugated nitrile withdraws electron density from the ring.

In electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation), the powerful activating effect of the amino group typically dominates. Therefore, incoming electrophiles are directed to the positions ortho to the amino group (positions 3 and 5 on the ring). The steric hindrance from the adjacent prop-2-enenitrile substituent may influence the ratio of the possible ortho-substituted products. Protection of the amino group, for instance by acylation, may be necessary to control the reactivity and prevent side reactions during certain electrophilic substitutions.

Electrophilic Aromatic Substitution Reactions on the Aminophenyl Moiety

The aminophenyl group in this compound is highly activated towards electrophilic aromatic substitution (SEAr). The amino group is a potent electron-donating group, enriching the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to itself. This activation facilitates reactions with electrophiles under milder conditions than those required for unsubstituted benzene.

The directing effect of the amino group can be rationalized by examining the resonance structures of the carbocation intermediate (the sigma complex) formed upon electrophilic attack. Attack at the ortho and para positions allows for the delocalization of the positive charge onto the nitrogen atom, providing a particularly stable resonance contributor. Conversely, meta attack does not permit such stabilization, making it a less favored pathway. Consequently, electrophilic substitution on the aminophenyl moiety is expected to yield predominantly ortho- and para-substituted products. Given that the para position is already occupied by the propenenitrile substituent, electrophilic attack will be directed to the ortho positions (C-3 and C-5) relative to the amino group.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in readily available literature, the expected outcomes for common SEAr reactions can be predicted based on these established principles.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

Reaction Reagents Expected Major Product(s)
Halogenation Br2 in H2O or FeBr3 (2E)-3-(4-amino-3,5-dibromophenyl)prop-2-enenitrile
Nitration HNO3, H2SO4 (2E)-3-(4-amino-3-nitrophenyl)prop-2-enenitrile

| Sulfonation | Fuming H2SO4 | 2-amino-5-((E)-2-cyanovinyl)benzenesulfonic acid |

Note: The table represents predicted products based on general principles of electrophilic aromatic substitution on activated aromatic rings.

Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be substituted with a good leaving group and activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. The parent molecule, this compound, is not suitably substituted for direct SNAr reactions, as the amino group is a poor leaving group.

However, derivatives of this compound can be envisioned to undergo SNAr. A common strategy to facilitate such reactions is the conversion of the amino group into a diazonium salt. Diazotization of the primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures would yield the corresponding diazonium salt. The diazonium group (-N2+) is an excellent leaving group (departing as N2 gas), and its presence on the aromatic ring makes the ipso-carbon susceptible to nucleophilic attack.

This strategy opens up a pathway to a wide range of derivatives through reactions such as the Sandmeyer and Schiemann reactions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of Diazotized this compound

Reaction Name Reagents Plausible Product
Sandmeyer Reaction 1. NaNO2, HCl (0-5 °C) 2. CuCl (2E)-3-(4-chlorophenyl)prop-2-enenitrile
1. NaNO2, HBr (0-5 °C) 2. CuBr (2E)-3-(4-bromophenyl)prop-2-enenitrile
1. NaNO2, H2SO4 (0-5 °C) 2. CuCN 4-((E)-2-cyanovinyl)benzonitrile
Schiemann Reaction 1. NaNO2, HBF4 (0-5 °C) 2. Heat (2E)-3-(4-fluorophenyl)prop-2-enenitrile

| Hydroxylation | 1. NaNO2, H2SO4 (0-5 °C) 2. H2O, Heat | (2E)-3-(4-hydroxyphenyl)prop-2-enenitrile |

Note: The table illustrates potential synthetic transformations based on the known reactivity of aromatic diazonium salts.

Exploration of Cascade and Multi-Component Reactions

The structural features of this compound make it a promising candidate for participation in cascade and multi-component reactions (MCRs). The α,β-unsaturated nitrile moiety can act as a Michael acceptor, while the amino group can serve as a nucleophile. This dual reactivity allows for the construction of complex molecular architectures in a single synthetic operation.

Cascade reactions initiated by the Michael addition of a nucleophile to the β-position of the propenenitrile system could be followed by intramolecular cyclization involving the amino group or other reactive sites. Such sequences are valuable for the efficient synthesis of heterocyclic compounds.

In the context of MCRs, where three or more reactants combine in a one-pot process, this compound could serve as a key building block. For instance, it could participate in reactions that involve the formation of new rings by reacting with an aldehyde and another nucleophile. While specific MCRs employing this exact molecule are not widely reported, the reactivity of related cinnamonitrile (B126248) derivatives in such transformations is well-established. These reactions often lead to the synthesis of diverse heterocyclic scaffolds, such as pyrimidines, pyridines, and pyrans.

Table 3: Hypothetical Multi-Component Reaction Involving this compound

Reaction Type Reactants Potential Heterocyclic Product Core
Gewald-type Reaction This compound, an α-methylene ketone, sulfur Substituted thiophene
Hantzsch-type Dihydropyridine Synthesis This compound, an aldehyde, a β-ketoester Dihydropyridine derivative

| Biginelli-type Reaction | this compound, an aldehyde, urea (B33335)/thiourea | Dihydropyrimidinone/-thione derivative |

Note: This table presents plausible MCRs based on the known reactivity of α,β-unsaturated nitriles and related compounds.

Computational and Theoretical Investigations of 2e 3 4 Aminophenyl Prop 2 Enenitrile

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules. In a typical study of a compound like (2E)-3-(4-aminophenyl)prop-2-enenitrile, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be performed to determine the distribution of electrons within the molecule. This analysis helps in understanding the molecule's reactivity and spectroscopic properties by mapping out its electron density and identifying regions that are electron-rich or electron-poor.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. For this compound, these methods would be used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the molecule's energy at various geometries, the lowest energy conformation can be identified. This optimized structure is crucial for accurate predictions of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. FMO analysis for this compound would involve visualizing the distribution of electron density in these orbitals to predict how the molecule might interact with other chemical species.

Charge Distribution Analysis and Electrostatic Potential Surfaces

Charge distribution analysis provides information on how electric charge is distributed among the atoms within a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) surface. For this compound, an MEP map would show regions of negative potential (typically around electronegative atoms like nitrogen) and positive potential (often around hydrogen atoms). This information is valuable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding.

Spectroscopic Property Simulations

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic environment.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be used to predict the 1H and 13C NMR chemical shifts of this compound. These predicted values are typically calculated for the optimized geometry of the molecule and are compared to a standard reference compound (e.g., tetramethylsilane) to provide a theoretical NMR spectrum.

Simulation of Vibrational Spectra (IR and Raman)

Computational chemistry offers powerful tools for the simulation of vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are instrumental in assigning experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecular structure and bonding of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing the B3LYP functional combined with a suitable basis set like 6-31G(d,p) for accurate predictions of vibrational frequencies.

The process begins with the optimization of the molecular geometry to find the lowest energy structure. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

For this compound, the simulated IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups. The nitrile (C≡N) stretching vibration is expected to appear as a strong, sharp band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The amino (NH₂) group would show symmetric and asymmetric stretching vibrations, usually observed between 3300 and 3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C double bond stretching of the propenenitrile backbone would likely appear in the 1600-1650 cm⁻¹ region.

The table below presents a hypothetical assignment of the major vibrational modes for this compound based on computational studies of similar molecules.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H Asymmetric Stretch~3500MediumWeak
N-H Symmetric Stretch~3400MediumWeak
Aromatic C-H Stretch~3100-3000Medium-WeakStrong
C≡N Stretch~2230StrongMedium
C=C Stretch (alkene)~1640MediumStrong
Aromatic C=C Stretch~1600, 1580, 1490Strong-MediumStrong
N-H Scissoring~1620MediumWeak
C-N Stretch~1300StrongMedium
C-H in-plane bend~1200-1000MediumMedium
C-H out-of-plane bend~900-700StrongWeak

Theoretical UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of this compound can be investigated using computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insights into the electronic transitions between molecular orbitals, which are responsible for the absorption and emission of light. The simulations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the conjugated system that extends from the aminophenyl group to the nitrile group. The presence of the electron-donating amino group and the electron-withdrawing nitrile group suggests the possibility of intramolecular charge transfer (ICT) character in the electronic transitions.

TD-DFT calculations, typically performed on the optimized ground-state geometry, can predict the vertical excitation energies. The results would likely show a strong absorption band in the UV-A or near-visible region. The nature of the transitions can be analyzed by examining the molecular orbitals involved. For instance, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the aminophenyl moiety, while the lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from the prop-2-enenitrile part of the molecule. The HOMO to LUMO transition would, therefore, have a significant ICT character.

Simulations of the emission spectra (fluorescence) can be carried out by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. This typically results in an emission wavelength that is longer than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can be influenced by the extent of geometrical relaxation in the excited state. For molecules with significant ICT character, a larger Stokes shift is often observed, particularly in polar solvents.

A hypothetical summary of the calculated electronic transition data for this compound is presented below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~350-400> 0.5HOMO → LUMO (π-π*, ICT)
S₀ → S₂~280-320~0.2HOMO-1 → LUMO, HOMO → LUMO+1
S₁ → S₀ (Emission)~450-500-LUMO → HOMO

Reaction Mechanism Modeling

Potential Energy Surface Exploration and Transition State Characterization

Computational modeling is a powerful tool for exploring the potential energy surface (PES) of chemical reactions involving this compound. The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. By mapping out the PES, stationary points such as reactants, products, intermediates, and transition states can be located.

Various computational methods, including DFT, can be used to explore the PES. The process typically involves identifying the coordinates that change during a reaction and systematically varying them to find the lowest energy path from reactants to products. Transition states, which are saddle points on the PES, represent the energy barrier that must be overcome for a reaction to occur.

The characterization of a transition state is a critical step. This is achieved by performing a frequency calculation at the located saddle point geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The structures of the reactants, products, and transition states are optimized to provide detailed geometric information.

Elucidation of Reaction Pathways and Kinetic Parameters

Once the transition states and the minimum energy path connecting reactants and products have been identified, the reaction pathway can be elucidated. This provides a step-by-step description of the chemical transformation at the molecular level. For this compound, this could involve studying reactions such as its synthesis, polymerization, or degradation.

From the computed energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be calculated. This is a crucial kinetic parameter that determines the rate of the reaction. According to transition state theory, the rate constant (k) can be estimated using the following equation:

k = (k_B * T / h) * exp(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation. The Gibbs free energy of activation can be calculated from the electronic energies obtained from the PES exploration, along with corrections for zero-point vibrational energy, thermal energy, and entropy.

These computational approaches allow for the prediction of reaction rates and the understanding of the factors that influence them, such as the effects of substituents or solvent.

Molecular Dynamics Simulations

Conformational Analysis and Flexibility Studies

Molecular dynamics (MD) simulations can be employed to study the conformational landscape and flexibility of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

By running an MD simulation, the molecule can explore different conformations by rotating around its single bonds. The primary flexible bond in this compound is the C-C bond connecting the phenyl ring to the prop-2-enenitrile moiety. Rotation around this bond will lead to different spatial arrangements of the molecule.

Investigation of Intermolecular Interactions in Condensed Phases or Solutions

Direct computational and theoretical examinations of the intermolecular interactions of this compound in condensed phases or solutions are not extensively documented in publicly available research. However, insights can be gleaned from crystallographic studies of structurally analogous compounds containing the aminophenyl moiety. These studies reveal the pivotal role of hydrogen bonding in the solid-state architecture of such molecules.

For instance, the crystal structure analysis of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, a related chalcone (B49325) derivative, demonstrates the presence of intermolecular N-H···N and N-H···O hydrogen bonds that stabilize the crystal packing. nih.gov In this particular structure, the amino group acts as a hydrogen bond donor, forming connections with a nitrogen atom and an oxygen atom of neighboring molecules. Similarly, the crystal structure of (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one also exhibits molecules linked by N-H···N and N-H···O hydrogen bonds, which create a three-dimensional network. researchgate.net

Based on these observations from closely related structures, it can be inferred that this compound would likely exhibit similar intermolecular hydrogen bonding patterns in the solid state. The primary amino group is a potent hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. This would lead to the formation of N-H···N hydrogen bonds, which are significant in determining the packing of molecules in the crystal lattice. The specific nature and geometry of these interactions would, of course, be unique to the crystal structure of this compound itself.

Table 1: Examples of Intermolecular Hydrogen Bonds in Analogous Aminophenyl Compounds

Compound NameHydrogen Bond TypeDonor-Acceptor Distance (Å)Reference
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-oneN-H···NNot Specified nih.gov
(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-oneN-H···ONot Specified nih.gov
(E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneN-H···NNot Specified researchgate.net
(E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneN-H···ONot Specified researchgate.net

Note: The table is illustrative of the types of interactions found in similar molecules, as direct data for this compound is not available.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of molecules (molecular descriptors) and their macroscopic properties. While specific QSPR models dedicated to this compound are not readily found in the literature, the principles of QSPR can be applied by examining related α,β-unsaturated nitrile derivatives.

A key molecular descriptor in predicting the electronic and optical properties of conjugated systems is the HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital). A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can be indicative of properties relevant to optoelectronics and material science.

In the case of prop-2-enenitrile derivatives, the electronic nature of the substituents on the phenyl rings significantly influences the HOMO-LUMO gap. Electron-donating groups, such as an amino group, tend to raise the energy of the HOMO, while electron-withdrawing groups can lower the energy of the LUMO. The interplay of these groups in this compound, with the electron-donating amino group and the electron-withdrawing nitrile group, creates a "push-pull" electronic system.

Studies on analogous compounds demonstrate these effects. For example, replacing an ethylamino group (a moderate electron donor) with a dimethylamino group (a stronger electron donor) in a similar scaffold is predicted to decrease the HOMO-LUMO gap. Conversely, the introduction of strong electron-accepting groups, like a nitro or sulfonyl group, leads to a larger HOMO-LUMO gap. These observations underscore the potential to tune the material properties of this class of compounds through synthetic modifications.

Table 2: Estimated HOMO-LUMO Gaps for a Series of Analogous Prop-2-enenitrile Derivatives

Compound NameSubstituent (R)Electronic Nature of REstimated HOMO-LUMO Gap (eV)Reference
3-(4-chlorophenyl)-3-(ethylamino)prop-2-enenitrileEthylaminoModerate electron donor~3.8–4.2
(2Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enenitrileDimethylaminoStrong electron donor~3.5–3.9
(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile3-NitrophenylStrong electron acceptor~4.5–5.0
2-((4-chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrileSulfonyl + pyrimidinylElectron-deficient~5.2–5.6
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile2-ChlorophenylaminoMixed donor/acceptor~4.0–4.4

Note: This table presents data for analogous compounds to illustrate the principles of QSPR in this chemical family, as direct QSPR studies for this compound are not available.

Advanced Applications of 2e 3 4 Aminophenyl Prop 2 Enenitrile in Materials Science and Technology

Precursor for Advanced Polymeric Materials

The bifunctional nature of (2E)-3-(4-aminophenyl)prop-2-enenitrile, possessing both a primary aromatic amine and a nitrile group, alongside a polymerizable vinyl group, allows for its participation in a variety of polymerization reactions. This versatility enables its use in the synthesis of polymers with tailored properties for a range of advanced applications.

Synthesis of Polymers with Aminophenyl and Nitrile Functionalities

The presence of both aminophenyl and nitrile functionalities in a single monomeric unit is highly advantageous for creating polymers with unique characteristics. The aromatic amine can be utilized in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to produce polyureas. These polymers would inherently possess pendant nitrile groups along the polymer backbone.

The nitrile group itself is a valuable functional moiety in polymers. It is known to enhance thermal stability and chemical resistance. Furthermore, the nitrile groups can undergo post-polymerization modifications to introduce other functionalities, thereby expanding the scope of the resulting polymeric materials. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

While specific studies on the polymerization of this compound are not extensively documented, research on related nitrile-containing monomers, such as aminomalononitrile, has demonstrated their capability to undergo thermal polymerization. nih.gov This process, often involving dehydrocyanation and deamination, leads to the formation of conjugated heterocyclic systems within the polymer structure. nih.gov Such polymerization pathways could potentially be explored for this compound to create novel polymer architectures.

Incorporation into Conjugated Polymer Systems for Electronic Applications

The conjugated structure of this compound makes it a compelling monomer for the synthesis of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The aminophenyl group can act as an electron-donating unit, while the propenenitrile moiety functions as an electron-accepting group. This inherent "push-pull" electronic structure within the monomer can be extended to the resulting polymer, leading to materials with tunable electronic and optical properties. The incorporation of such monomers into a polymer backbone can lower the bandgap of the material, enabling it to absorb light at longer wavelengths, a desirable feature for photovoltaic applications.

Polymers with pendant aminophenyl groups can be synthesized through various polymerization techniques, including the polymerization of amino acid derivatives. sigmaaldrich.com The electronic properties of such polymers are influenced by the nature of the pendant group and its interaction with the polymer backbone. The presence of the nitrile group can further modify the electronic characteristics and enhance the stability of the polymer.

Development of Thermosetting and Thermoplastic Polymer Applications

The reactive functional groups of this compound also open avenues for its use in both thermosetting and thermoplastic polymers.

Thermosetting Polymers: The primary amine group can act as a curing agent for epoxy resins or participate in the formation of other cross-linked networks like polyimides and bismaleimides. wikipedia.orgencyclopedia.comvedantu.com The resulting thermosets would benefit from the incorporated nitrile groups, which can enhance thermal stability and flame retardancy. The curing process involves the irreversible formation of a three-dimensional network, leading to materials with high mechanical strength and thermal resistance. wikipedia.orgscribd.com

Thermoplastic Polymers: this compound can be copolymerized with other vinyl monomers to produce thermoplastic materials. These polymers, which can be repeatedly softened by heating and hardened by cooling, would feature pendant aminophenyl and nitrile groups. These functional groups can improve properties such as adhesion, dyeability, and chemical resistance. Thermoplastic elastomers, a class of materials that combine the processing ease of thermoplastics with the elasticity of thermosets, could also be developed using this monomer, potentially by creating block copolymers with soft and hard segments. kdfeddersen.com

Chromophores and Dyes for Optical Applications

The extended π-conjugated system and the inherent donor-acceptor character of this compound make it an excellent scaffold for the design of novel chromophores and dyes with interesting optical properties.

Design and Synthesis of Novel Dyes and Pigments Based on the Conjugated Scaffold

The aminophenyl group in this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. scribd.com The color of these dyes can be tuned by judiciously selecting the coupling component, allowing for the creation of a broad palette of colors. Azo dyes are a significant class of synthetic colorants with widespread applications in textiles, printing, and coatings.

The general synthesis of azo dyes involves the reaction of a diazonium salt with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, through an electrophilic aromatic substitution mechanism. The primary aromatic amine of this compound is a suitable precursor for the formation of the required diazonium salt.

Solvatochromic and Thermochromic Dye Development

Solvatochromic Dyes: The "push-pull" nature of this compound, with its electron-donating amino group and electron-withdrawing nitrile group, is a key feature for designing solvatochromic dyes. Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. wikipedia.org This occurs because the solvent molecules can stabilize the ground and excited electronic states of the dye molecule to different extents, thus altering the energy gap between these states. wikipedia.org Dyes with a significant change in dipole moment upon electronic excitation typically exhibit strong solvatochromism. The intramolecular charge transfer (ICT) from the amino group to the nitrile group in this compound-based dyes is expected to lead to a large change in dipole moment, making them sensitive to the solvent environment. mdpi.com This property is valuable for creating sensors that can probe the polarity of their surroundings. wikipedia.org

Thermochromic Dyes: Thermochromism, the change in color with temperature, is another interesting property that can be engineered into dyes derived from this scaffold. Reversible thermochromic systems often consist of a leuco dye, a color developer, and a solvent. unl.ptchemedx.org The color change is typically due to a temperature-induced equilibrium shift between a colored and a colorless form of the dye. chemedx.org The presence of electron-withdrawing groups, such as the cyano group in this compound, can enhance the chromogenic effects in such systems. unl.pt By incorporating this molecule into a suitable thermochromic formulation, materials that change color in response to temperature variations can be developed for applications such as temperature sensors and smart coatings.

Applications in Optical Filters and Displays

The molecular structure of this compound, featuring a conjugated system linking an electron-donating amino group and an electron-withdrawing nitrile group, provides inherent optical properties that are of interest for applications in optical filters and displays. While direct application of this specific compound is not extensively documented in commercial products, its derivatives and analogous compounds, such as chalcones, exhibit characteristics that underscore its potential. A critical property for optical materials is transparency in the visible region of the electromagnetic spectrum, a feature noted in related organic nonlinear optical (NLO) materials. researchgate.net This transparency is essential for preventing signal loss in optical devices.

Furthermore, the fluorescence behavior of structurally similar molecules is highly relevant to display technologies. For instance, derivatives like (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile have demonstrated interesting solid-state photoluminescence, with emission maxima that can be influenced by crystal morphology, habit, and size. researchgate.net This phenomenon, where different crystal forms of the same compound emit different colors of light (e.g., yellow vs. orange), highlights the potential for tuning the optical output of materials based on the this compound scaffold. researchgate.net Such tunable emission is a desirable trait for the development of organic light-emitting diodes (OLEDs) and other display technologies, where precise color rendering is required. The core structure's capacity for strong light absorption and emission makes it a candidate for further research in developing advanced optical materials.

Nonlinear Optical (NLO) Materials Development

The field of nonlinear optics (NLO) involves materials that exhibit a nonlinear response to intense electromagnetic fields, enabling applications such as frequency conversion and optical switching. Molecules with a "push-pull" architecture, like this compound, are prime candidates for NLO materials due to their significant intramolecular charge transfer (ICT) characteristics.

Design and Synthesis of Second Harmonic Generation (SHG) Materials

This compound embodies the classic donor-π bridge-acceptor (D-π-A) design that is fundamental to many organic NLO materials, particularly those used for Second Harmonic Generation (SHG). In this molecule, the amino group (-NH₂) acts as the electron donor, the phenylprop-2-enenitrile framework serves as the π-conjugated bridge, and the cyano group (-CN) functions as the electron acceptor. This configuration facilitates a significant change in dipole moment upon excitation by an intense light source, which is a prerequisite for a large second-order NLO response.

The synthesis of related D-π-A structures, such as chalcones, is often achieved through straightforward condensation reactions like the Claisen-Schmidt condensation. researchgate.net This synthetic accessibility allows for systematic modifications to the molecular structure to optimize SHG efficiency. For materials based on the this compound scaffold, synthesis would similarly allow for the creation of derivatives with enhanced NLO properties. The goal in designing such materials is to create non-centrosymmetric crystal packing, as a centrosymmetric arrangement would lead to the cancellation of the second-order NLO effect at the macroscopic level.

Characterization of NLO Properties (e.g., Hyperpolarizability, NLO Coefficients)

The NLO response of a material is quantified by its hyperpolarizabilities (at the molecular level) and NLO coefficients or susceptibilities (at the macroscopic level). The first-order hyperpolarizability (β) is a key metric for the molecular second-order NLO response. Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of D-π-A molecules. For example, studies on the related chalcone (B49325) derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) have shown that its static and dynamic hyperpolarizabilities are significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net The computed first-order hyperpolarizability (β) for some NLO materials can be orders of magnitude greater than that of urea, indicating a strong potential for SHG applications. researchgate.net

Experimentally, the Z-scan technique is a common method to determine third-order NLO parameters, while the Kurtz-Perry powder technique is often used to evaluate the SHG efficiency of crystalline materials. researchgate.net For materials like this compound, characterization would involve measuring these parameters to assess their suitability for NLO devices. The table below presents NLO data for representative chalcone derivatives, which serve as a benchmark for the expected performance of materials based on the aminophenylpropenenitrile scaffold.

CompoundMethodPropertyValueReference
3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP)ComputationalFirst Hyperpolarizability (β)56 times that of urea (at 1064.13 nm) researchgate.net
1-(4-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (APTP)ExperimentalThird-Order Susceptibility (χ³)8.70 x 10⁻²² esu nih.gov
3-(4-dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (DMLNH₂MC)ExperimentalNonlinear Refractive Index (n₂)-1.79 x 10⁻⁹ cm²/W researchgate.net

This table is interactive and presents data for compounds structurally related to this compound to illustrate typical NLO properties.

Molecular Engineering Strategies for Enhanced NLO Response

To improve the NLO performance of a D-π-A molecule like this compound, several molecular engineering strategies can be employed. These strategies focus on maximizing the intramolecular charge transfer.

Strengthening Donor and Acceptor Groups: Replacing the amino (-NH₂) group with a stronger donor, such as a dimethylamino group (-N(CH₃)₂), would increase the electron-donating capacity. Similarly, while the cyano (-CN) group is already a strong acceptor, exploring other powerful electron-withdrawing groups can further enhance the NLO response. The cyano group is noted for its large negative inductive effect, which strengthens charge transfer. nih.gov

Extending the π-Conjugated System: Increasing the length of the conjugated bridge between the donor and acceptor allows for more effective charge separation, which typically leads to a larger hyperpolarizability. This could be achieved by introducing additional double bonds or aromatic rings into the molecular backbone.

Tuning the D-π-A Architecture: Modifying the core framework from a simple D-π-A to more complex structures like D-π-A-π-D can alter the symmetry and electronic properties of the molecule, potentially leading to enhanced NLO effects. chemrxiv.org However, for second-order NLO, maintaining a non-centrosymmetric D-π-A design is often most effective. chemrxiv.org

Solvent Effects: The polarity of the surrounding environment can significantly influence the NLO response. Studies have shown that the hyperpolarizability of D-π-A chromophores can be much higher in polar solvents compared to nonpolar ones, suggesting that embedding these molecules in a polarizable matrix could be a viable strategy to improve device performance. chemrxiv.org

These strategies provide a clear roadmap for the rational design of new materials based on the this compound structure with superior NLO properties for advanced technological applications.

Fluorescent Probes and Chemosensors (Non-Biological)

The inherent fluorescence of many D-π-A compounds makes them attractive candidates for the development of chemosensors. A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, often in its optical properties like fluorescence.

Development of Chemosensors for Specific Metal Ions or Anions

While specific applications of this compound as a chemosensor are not widely reported, its molecular structure contains the necessary components to be engineered for this purpose. The primary mechanism would likely involve the interaction of a target analyte with the amino group, which can act as a binding or recognition site.

For the detection of metal ions, the lone pair of electrons on the nitrogen atom of the amino group can coordinate with a metal cation. This binding event would alter the electron-donating ability of the amino group, thereby perturbing the intramolecular charge transfer (ICT) process within the molecule. This perturbation of the ICT state typically results in a noticeable change in the molecule's fluorescence properties, such as:

Fluorescence Quenching or Enhancement: The intensity of the fluorescence may decrease ("turn-off" sensor) or increase ("turn-on" sensor) upon binding the metal ion.

Ratiometric Sensing: The fluorescence emission peak may shift to a different wavelength (a color change), allowing for ratiometric detection, which is more robust as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement.

To create a sensor for a specific metal ion, the binding site would need to be modified to provide selectivity. This could involve synthesizing derivatives where the amino group is part of a larger chelating structure (e.g., a crown ether or aza-crown ether moiety) that has a specific size and affinity for a particular ion. Similarly, for anion sensing, the amino group could be modified to act as a hydrogen-bond donor, allowing it to bind with anions like fluoride (B91410) (F⁻) or acetate (B1210297) (CH₃COO⁻), again leading to a change in the fluorescent signal. The development of such sensors based on the this compound scaffold represents a promising direction for future research in materials science.

Utilization as Probes for Environmental Monitoring (e.g., pH, solvent polarity)

The application of this compound as a molecular probe for environmental monitoring, specifically for sensing pH and solvent polarity, is an area of significant potential, largely inferred from the behavior of structurally similar donor-acceptor chromophores. The core structure of this compound, featuring an electron-donating amino group (-NH2) and an electron-withdrawing nitrile group (-CN) connected by a π-conjugated system, is characteristic of molecules that exhibit sensitivity to their local environment. This sensitivity often manifests as changes in their photophysical properties, such as absorption and fluorescence spectra.

While direct studies on this compound as an environmental probe are not extensively documented in the reviewed literature, the behavior of related cyanostilbene and aminocinnamonitrile derivatives provides a strong basis for its potential in this field. These related compounds are known to exhibit solvatochromism, where the color (wavelength of maximum absorption or emission) of the substance changes with the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation, which is influenced by the surrounding solvent molecules.

For instance, in donor-acceptor substituted stilbenes, a bathochromic (red) shift in the emission spectrum is often observed as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state by polar solvent molecules. It is plausible that this compound would exhibit similar solvatochromic behavior, making it a candidate for use as a probe to determine the polarity of various media.

Furthermore, the amino group in the compound suggests a potential for pH sensing. In acidic conditions, the amino group can be protonated (-NH3+), which significantly alters its electron-donating ability. This change in the electronic properties of the donor group would, in turn, affect the intramolecular charge transfer (ICT) character of the molecule, leading to observable changes in its absorption or fluorescence spectra. This pH-dependent spectral shift could be harnessed for the development of fluorescent pH sensors.

The potential utility of such compounds is highlighted by research on other amino-substituted aromatic compounds which have been successfully employed as fluorescent pH probes. The sensitivity of their emission to changes in acidity or basicity establishes a foundation for the application of this compound and its derivatives in this capacity.

Organic Electronic Materials

The unique electronic structure of this compound, characterized by its donor-π-acceptor (D-π-A) architecture, makes it and its derivatives promising candidates for various applications in organic electronic materials. This molecular design facilitates intramolecular charge transfer, a key process in the functioning of many organic electronic devices.

Utilization in Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials

Derivatives of aminocinnamonitrile have been explored for their potential in organic light-emitting diodes (OLEDs). The fluorescence properties of these materials are central to their application as emitters. The color of the emitted light can be tuned by modifying the molecular structure, for instance, by altering the strength of the donor and acceptor groups or extending the π-conjugation.

While specific data for this compound in OLEDs is scarce, studies on related compounds provide insights into their potential performance. For example, novel polycyclic fused amide derivatives incorporating donor-acceptor structures have been synthesized and shown to be effective blue emitters in OLEDs. These devices have demonstrated good electroluminescent performance, with low turn-on voltages and high external quantum efficiencies (EQEs).

Below is a table summarizing the performance of OLEDs using materials structurally related to the subject compound.

Emitter MaterialEmission ColorMax. EQE (%)Turn-on Voltage (V)
BBI-4MeCzSky-blue2.95~3.0
BBI-DMACSky-blue2.97~3.0
BSQ-4MeCzBlue4.13~3.0
BSQ-DMACSky-blue4.45~3.0

Note: The data presented is for analogous compounds and not this compound itself.

The potential for this compound to be used as a host material in OLEDs also exists. In this role, it would form a matrix for a guest emitter, facilitating charge transport and energy transfer to the guest.

Application in Organic Field-Effect Transistors (OFETs)

The application of this compound in organic field-effect transistors (OFETs) is a plausible yet underexplored area. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. The π-conjugated system in this compound could potentially support the transport of charge carriers.

For effective use in OFETs, molecules should be able to form well-ordered thin films, which facilitates intermolecular charge hopping. The ability of this compound to self-assemble into ordered structures, as will be discussed in a later section, could be advantageous in this regard. The amino and nitrile functional groups also offer handles for chemical modification to optimize molecular packing and electronic properties for improved OFET performance.

Research on other small molecules with D-π-A structures has shown that they can exhibit good hole or electron mobility, making them suitable for p-type or n-type channels in OFETs, respectively. The specific charge transport characteristics of this compound would need to be experimentally determined.

Photovoltaic and Photoelectric Devices Based on the Compound or its Derivatives

The donor-acceptor nature of this compound makes it a potential component in organic photovoltaic (OPV) devices. In OPVs, a blend of an electron donor and an electron acceptor material is used to absorb light and generate charge carriers.

While this specific compound has not been extensively reported in photovoltaic applications, related acrylonitrile (B1666552) derivatives have been synthesized and investigated as electron acceptor materials in organic solar cells. For instance, a novel acrylonitrile derivative, 2-(4-bromophenyl)-3-{5-[2-cyano-2-phenylethenyl]furan-2-yl}acrylonitrile, has shown promising photovoltaic performance with a high open-circuit voltage (Voc) of 0.96 V.

The following table presents key photovoltaic parameters for a device using a related acrylonitrile derivative as the electron acceptor.

Device ParameterValue
Open-circuit Voltage (Voc)0.96 V
Short-circuit Current (Jsc)Not Reported
Fill Factor (FF)Not Reported
Power Conversion Efficiency (PCE)Not Reported

Note: This data is for a related acrylonitrile derivative and serves as an indicator of the potential of this class of compounds.

Supramolecular Assemblies and Nanomaterials

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. This compound possesses functional groups that can participate in such interactions, making it a building block for supramolecular assemblies and nanomaterials.

Self-Assembly Strategies for Ordered Architectures

The self-assembly of this compound into ordered architectures can be driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrile group (-CN) can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

π-π Stacking: The aromatic phenyl ring and the conjugated propenenitrile backbone provide planar regions that can engage in π-π stacking interactions. These interactions are crucial for the formation of columnar or lamellar structures.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-donating and -withdrawing groups. These dipoles can align in an ordered fashion, contributing to the stability of the supramolecular assembly.

While direct studies on the self-assembly of this compound are limited, research on related aromatic amino acid enantiomers has demonstrated their ability to self-assemble into amyloid-like structures. These studies reveal that the kinetics and morphology of the resulting nanostructures are highly dependent on the molecular arrangement.

Furthermore, the self-assembly of more complex derivatives of aromatic compounds can lead to the formation of various nanostructures, such as fibers, nanotubes, and nanoribbons. The specific morphology is often influenced by the self-assembly conditions, including solvent, temperature, and concentration. The insights gained from these related systems suggest that this compound could be a versatile building block for the bottom-up fabrication of novel nanomaterials with tailored properties.

Formation of Co-crystals and Inclusion Compounds for Enhanced Functionality

The principles of crystal engineering, which involve the design and synthesis of multi-component molecular crystals, are pivotal in modifying the physicochemical properties of organic compounds. nih.gov Co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, offer a powerful method to enhance properties such as solubility, stability, and bioavailability without altering the chemical identity of the active molecule. nih.govmdpi.com

The molecular structure of this compound possesses key functional groups that are conducive to forming co-crystals. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrile group (-C≡N) and the aromatic ring can act as hydrogen bond acceptors. These interactions are fundamental to the formation of stable co-crystalline structures. For instance, studies on similar molecules, such as chalcones, have demonstrated the critical role of intermolecular hydrogen bonding in stabilizing crystal packing. nih.gov In the case of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are crucial for the crystal's stability. nih.gov

The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurrying. nih.gov The selection of a suitable co-former is critical and is often guided by the principles of supramolecular synthons, which are predictable and robust intermolecular interactions. Amino acids, for example, are excellent co-formers due to their ability to form strong hydrogen bonds and zwitterionic interactions. mdpi.com

Table 1: Potential Co-formers for this compound and Their Interaction Sites

Potential Co-former Functional Group Potential Interaction with this compound
4-Aminobenzoic acid Carboxylic acid, Amino group Hydrogen bonding between the carboxylic acid of the co-former and the amino group of the target compound. nih.gov
Theophylline Amide, Imidazole Hydrogen bonding between the amide of the co-former and the amino group of the target compound. nih.gov

Inclusion compounds represent another avenue for enhancing the functionality of this compound. In these host-guest complexes, the molecule is encapsulated within the cavity of a larger host molecule. This encapsulation can protect the guest molecule from the external environment, thereby improving its stability and solubility. The dimensions and electronic properties of the aromatic and acrylonitrile moieties of this compound make it a suitable candidate for inclusion in host molecules such as cyclodextrins or calixarenes.

Integration into Nanostructured Materials for Advanced Applications

The integration of organic molecules into nanostructured materials is a rapidly advancing area of materials science, leading to the development of materials with novel optical, electronic, and catalytic properties. The functional groups present in this compound make it an attractive candidate for incorporation into various nanomaterials.

The primary amino group on the phenyl ring can be utilized for surface functionalization of nanoparticles. For example, it can be used to modify the surface of gold or silver nanoparticles, either through direct covalent attachment or through electrostatic interactions. This functionalization can prevent aggregation of the nanoparticles and introduce new functionalities to their surface. Furthermore, the aminophenyl group can serve as a coordination site for metal ions, enabling the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with high surface areas, making them suitable for applications in gas storage, separation, and catalysis.

The conjugated system of this compound, extending from the aminophenyl ring to the nitrile group, suggests potential applications in optoelectronic devices. When integrated into polymer matrices or assembled into thin films, this chromophore could exhibit interesting photophysical properties, such as fluorescence or nonlinear optical activity. The nitrile group, being a strong electron-withdrawing group, can enhance the charge-transfer characteristics of the molecule, which is beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Nanostructured Applications of this compound

Application Area Role of this compound Potential Benefit
Nanoparticle Functionalization Surface ligand for metallic or semiconductor nanoparticles. Improved stability, dispersibility, and tailored surface chemistry.
Metal-Organic Frameworks (MOFs) Organic linker molecule. Creation of porous materials for catalysis, sensing, or gas storage.
Polymer Nanocomposites Functional filler or additive. Enhanced mechanical, thermal, or optical properties of the polymer matrix.

| Organic Electronics | Active component in thin films or blends. | Development of novel materials for OLEDs, OPVs, and sensors. |

Future Research Directions and Unexplored Avenues for 2e 3 4 Aminophenyl Prop 2 Enenitrile

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research should prioritize the development of novel synthetic routes for (2E)-3-(4-aminophenyl)prop-2-enenitrile that offer improvements in efficiency, cost-effectiveness, and environmental sustainability. Key areas of investigation could include:

Green Chemistry Approaches: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents such as water or supercritical fluids.

Catalytic Systems: Investigation of novel catalysts, including heterogeneous catalysts for ease of separation and recycling, or enzymatic catalysis for high selectivity and mild reaction conditions.

Flow Chemistry: Development of continuous flow processes for the synthesis of this compound, which can offer enhanced safety, scalability, and product consistency compared to traditional batch methods.

A comparative data table of potential synthetic methodologies could be a target for future research publications:

Synthetic MethodCatalystSolventReaction ConditionsYield (%)Sustainability Score
Conventional Method BaseOrganic SolventHigh Temperature--
Microwave-Assisted -----
Catalytic Method -Green SolventRoom Temperature--
Flow Synthesis -----

Data in this table is hypothetical and for illustrative purposes, representing a goal for future research.

Discovery of Novel Reactivity Patterns and Derivatization Strategies

A thorough investigation into the reactivity of this compound is essential for expanding its utility as a chemical building block. Future studies should aim to:

Map the Reactivity of Functional Groups: Systematically explore the reactions of the amino, phenyl, and nitrile functionalities to understand their chemical behavior and potential for modification.

Develop Derivatization Libraries: Synthesize a diverse library of derivatives by modifying the core structure of this compound. This would enable the exploration of structure-activity relationships for various applications.

Investigate Cyclization Reactions: Explore the potential of this compound to undergo cyclization reactions to form novel heterocyclic compounds, which are often of interest in medicinal chemistry and materials science.

Exploration of Advanced Spectroscopic Probes and Techniques for Deeper Understanding

The application of advanced spectroscopic techniques can provide unprecedented insight into the molecular structure, dynamics, and electronic properties of this compound. Future research in this area could involve:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilization of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study intermolecular interactions.

Ultrafast Spectroscopy: Employing femtosecond transient absorption or fluorescence up-conversion spectroscopy to study the excited-state dynamics and photophysical properties of the molecule.

Vibrational Spectroscopy: Using advanced techniques such as Raman spectroscopy to probe the vibrational modes of the molecule and how they are influenced by its environment.

A summary of key spectroscopic data to be collected in future studies could be presented as follows:

Spectroscopic TechniqueInformation to be Gained
¹H and ¹³C NMR Basic structural confirmation and purity assessment.
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of all atoms and connectivity.
FT-IR and Raman Spectroscopy Identification of functional groups and vibrational modes.
UV-Vis and Fluorescence Spectroscopy Electronic transitions and photoluminescent properties.
Mass Spectrometry Molecular weight confirmation and fragmentation patterns.

Development of Integrated Computational and Experimental Approaches for Property Prediction and Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and design of new molecules with desired properties. For this compound, this could entail:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other computational methods to predict molecular geometries, electronic structures, and spectroscopic properties. These predictions can then be compared with experimental data to validate the computational models.

Molecular Dynamics Simulations: Simulating the behavior of this compound in different environments (e.g., in various solvents or incorporated into a material) to understand its conformational dynamics and intermolecular interactions.

In Silico Screening: Computationally screening virtual libraries of derivatives of this compound to identify candidates with promising properties for specific applications, which can then be prioritized for synthesis and experimental testing.

Design and Synthesis of Next-Generation Functional Materials with Tailored Properties

A significant and exciting avenue for future research is the incorporation of this compound into advanced functional materials. The unique combination of an aromatic amine and a conjugated nitrile system suggests potential for applications in:

Optoelectronic Materials: The chromophoric nature of the molecule makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in nonlinear optical materials.

Polymer Chemistry: this compound could serve as a monomer for the synthesis of novel polymers with interesting thermal, mechanical, or electronic properties.

Chemosensors: The amino and nitrile groups could act as binding sites for specific analytes, making it a potential building block for the development of selective chemical sensors.

Future research in this direction would involve the design and synthesis of materials incorporating the this compound moiety and a thorough characterization of their properties.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeReference
SolventEthanol/MeOH
CatalystK₂CO₃ (1.2 equiv)
Temperature70°C (±5°C)
Reaction Time6–8 hours

Q. Table 2: Spectroscopic Benchmarks

TechniqueCritical Peaks/DataReference
1H NMR (CDCl₃)δ 7.4–7.6 (aromatic H), δ 6.8 (NH₂)
IR2220 cm⁻¹ (C≡N), 3350 cm⁻¹ (N–H)
HRMS[M+H]+: 159.19

Q. Table 3: Computational Parameters for DFT

SoftwareFunctional/Basis SetReference
Gaussian 16B3LYP/6-311+G(d,p)
ORCA 5.0PBE0/def2-TZVP

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(2E)-3-(4-aminophenyl)prop-2-enenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.